Cas no 1368837-90-4 (2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid)

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxyl ic acid
- 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid
-
- MDL: MFCD21904171
- インチ: 1S/C8H5BrN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)
- InChIKey: ZMOCFZHVPNIWNG-UHFFFAOYSA-N
- SMILES: N1=C(C(O)=O)N=NN1C1=CC=CC=C1Br
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9457228-0.5g |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |
1368837-90-4 | 95.0% | 0.5g |
$1058.0 | 2025-02-21 | |
Enamine | EN300-9457228-2.5g |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |
1368837-90-4 | 95.0% | 2.5g |
$2660.0 | 2025-02-21 | |
1PlusChem | 1P028HGG-250mg |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 250mg |
$893.00 | 2023-12-22 | |
Aaron | AR028HOS-250mg |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 250mg |
$949.00 | 2025-02-16 | |
Aaron | AR028HOS-50mg |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 50mg |
$459.00 | 2025-02-16 | |
Aaron | AR028HOS-500mg |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 500mg |
$1480.00 | 2025-02-16 | |
Aaron | AR028HOS-10g |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 10g |
$8051.00 | 2023-12-16 | |
Aaron | AR028HOS-100mg |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 100mg |
$672.00 | 2025-02-16 | |
Aaron | AR028HOS-5g |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |
1368837-90-4 | 95% | 5g |
$5436.00 | 2023-12-16 | |
Enamine | EN300-9457228-1.0g |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |
1368837-90-4 | 95.0% | 1.0g |
$1357.0 | 2025-02-21 |
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid 関連文献
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acidに関する追加情報
Introduction to 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid (CAS No. 1368837-90-4)
2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid, identified by the CAS number 1368837-90-4, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic compound features a brominated phenyl ring coupled with a tetrazole core, which is terminated with a carboxylic acid functional group. The unique structural arrangement of this molecule imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The tetrazole moiety is a prominent pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Its presence in 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid suggests potential applications in targeting enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. Recent studies have highlighted the tetrazole scaffold's role in enhancing drug bioavailability and metabolic stability, which are critical factors in pharmaceutical design.
The bromophenyl substituent further enriches the structural complexity of this compound. The bromine atom introduces electrophilic characteristics to the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are widely employed in the synthesis of biaryl compounds, which are prevalent in many FDA-approved drugs. The combination of the bromophenyl group with the tetrazole core makes 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid a versatile intermediate for constructing more complex molecules.
The carboxylic acid functionality at the 5-position of the tetrazole ring provides an acidic character to the molecule. This feature allows for salt formation and enhances solubility in polar solvents, which is advantageous for formulation development. Additionally, carboxylic acids are frequently used as leaving groups in organic synthesis or as anchors for further derivatization via amide or ester bond formation.
In the context of contemporary pharmaceutical research, 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. By leveraging the reactivity of the bromine atom and the bioactive tetrazole scaffold, researchers have developed novel inhibitors targeting specific kinases with high selectivity and potency. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune disorders.
Another area of interest involves the potential application of 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid in antimicrobial research. The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with unique mechanisms of action. The tetrazole scaffold has demonstrated efficacy against Gram-positive bacteria by inhibiting cell wall synthesis or disrupting essential metabolic pathways. The incorporation of a bromophenyl group may enhance binding affinity to bacterial targets while minimizing toxicity to human cells.
Recent advances in computational chemistry have enabled more efficient virtual screening and molecular docking studies for drug discovery. Computational models have been employed to predict binding interactions between 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid and various biological targets. These simulations have identified promising lead compounds for further optimization through structure-based drug design approaches. Such methodologies accelerate the iterative process of drug development by prioritizing molecules with high predicted affinity and favorable pharmacokinetic profiles.
The synthesis of 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Key synthetic routes include cyclization reactions to form the tetrazole ring followed by halogenation at the phenyl substituent. The introduction of the carboxylic acid group can be achieved through oxidation or hydrolysis techniques depending on the starting materials available. These synthetic strategies underscore the compound's versatility as a building block for more complex pharmacologically relevant molecules.
In conclusion, 1368837-90-4 represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of a brominated phenyl ring and a tetrazole core provides multiple opportunities for chemical modification and biological exploration. Ongoing research continues to uncover novel therapeutic applications for derivatives of this compound across various disease areas including oncology and infectious diseases.
1368837-90-4 (2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid) Related Products
- 209482-07-5(1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-)
- 1805498-61-6(2-Bromo-4-fluoro-5-(trifluoromethyl)phenol)
- 15854-75-8(2-Phenyl-4-nitro-anisole)
- 7617-65-4(4-bromo-N,N-dimethylbutan-1-amine)
- 1806048-88-3(Methyl 4-methyl-6-nitro-3-(trifluoromethoxy)pyridine-2-acetate)
- 1806391-35-4(1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one)
- 2229167-36-4(3-amino-2-(1-phenylcyclopropyl)propanoic acid)
- 2227913-76-8(rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)
- 1260640-32-1(1-4-(azetidin-3-yl)phenylpyrrolidine)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)




